O-(4-Chlorophenyl) O,O-diethyl phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is an organophosphorus compound with the molecular formula C10H14ClO3PS. It is commonly used as an insecticide and acaricide due to its effectiveness in controlling a wide range of pests. This compound is known for its ability to inhibit acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate typically involves the reaction of 4-chlorophenol with diethyl phosphorochloridothioate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction mixture is typically subjected to purification steps, such as distillation and crystallization, to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
O-(4-Chlorophenyl) O,O-diethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phosphorothioate oxide.
Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to form 4-chlorophenol and diethyl phosphoric acid.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed.
Major Products Formed
Oxidation: Phosphorothioate oxide.
Hydrolysis: 4-chlorophenol and diethyl phosphoric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-(4-Chlorophenyl) O,O-diethyl phosphorothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: It serves as a tool to study the inhibition of acetylcholinesterase and its effects on the nervous system.
Medicine: Research on its potential use in developing treatments for diseases caused by parasitic insects.
Industry: Utilized in the formulation of insecticides and acaricides for agricultural and household use.
Wirkmechanismus
The primary mechanism of action of O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is the inhibition of the acetylcholinesterase enzyme. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, paralysis, and eventually the death of the insect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-(4-Bromo-2-chlorophenyl) O,O-diethyl phosphorothioate: Similar structure but with a bromine atom instead of chlorine.
O,O-diethyl-O-(2-chloro-4-bromophenyl)thiophosphate: Another organophosphorus compound with similar pesticidal properties
Uniqueness
O-(4-Chlorophenyl) O,O-diethyl phosphorothioate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its effectiveness as an acetylcholinesterase inhibitor makes it a valuable compound in pest control and scientific research .
Eigenschaften
CAS-Nummer |
5857-62-5 |
---|---|
Molekularformel |
C10H14ClO3PS |
Molekulargewicht |
280.71 g/mol |
IUPAC-Name |
(4-chlorophenoxy)-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14ClO3PS/c1-3-12-15(16,13-4-2)14-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
ULEIOHDPTRIZER-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.